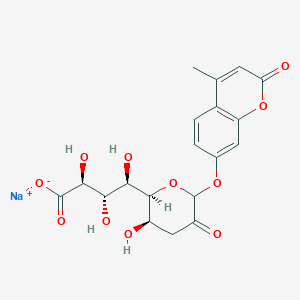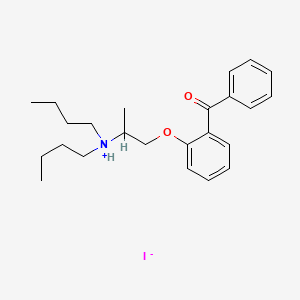
Potassium;decaborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Potassium decaborate can be synthesized through mechanochemical methods. One approach involves the reaction of derivatives of the [B10H10]2− anion with nucleophilic reagents such as potassium cyanide, potassium hydroxide, sodium acetate, potassium hydrosulfide, potassium thiocyanate, sodium thiosulfate, and potassium fluoride under mechanochemical conditions . This method allows for the formation of closo-decaborates with various functional groups.
Industrial Production Methods
Industrial production of potassium decaborate involves high-temperature polyreaction between potassium boron salts. This method ensures the production of potassium decaborate with high purity and efficiency .
化学反応の分析
Types of Reactions
Potassium decaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the polyborate anion, which can interact with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of potassium decaborate include Grignard reagents, which facilitate nucleophilic addition reactions. Other reagents include potassium cyanide, potassium hydroxide, and potassium fluoride .
Major Products Formed
The major products formed from the reactions of potassium decaborate depend on the specific reagents and conditions used. For example, the reaction with Grignard reagents can produce mono-substituted closo-decaborate derivatives .
科学的研究の応用
Potassium decaborate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various boron-containing compounds.
Biology: Its derivatives are explored for their potential use in neutron capture therapy for cancer treatment.
Industry: Potassium decaborate is used in the production of fertilizers and other industrial chemicals.
作用機序
The mechanism of action of potassium decaborate involves its interaction with molecular targets through its polyborate anion. The anion’s structure allows it to form hydrogen bonds and other interactions with various molecules, facilitating its effects in different applications .
類似化合物との比較
Similar Compounds
Decaborane (B10H14): A boron hydride cluster used as a precursor to other boron compounds.
Closo-dodecaborate ([B12H12]2−): Another polyhedral borane anion with similar structural properties.
Carba-closo-dodecaborate ([CB11H12]−): A derivative of decaborane with unique chemical properties.
Uniqueness
Potassium decaborate is unique due to its helical chain-like structure and the ability to form various functional derivatives. Its stability and reactivity make it a versatile compound for multiple applications in science and industry .
特性
分子式 |
B10KO30-29 |
|---|---|
分子量 |
627.2 g/mol |
IUPAC名 |
potassium;decaborate |
InChI |
InChI=1S/10BO3.K/c10*2-1(3)4;/q10*-3;+1 |
InChIキー |
PBBSFJUNUUPTCO-UHFFFAOYSA-N |
正規SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


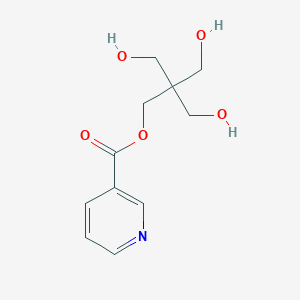

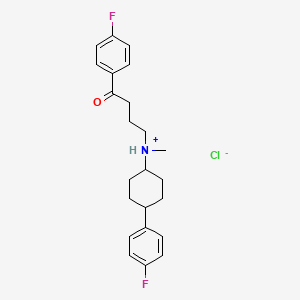

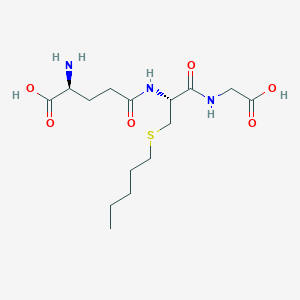

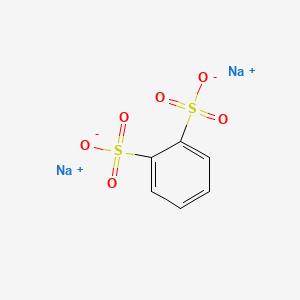
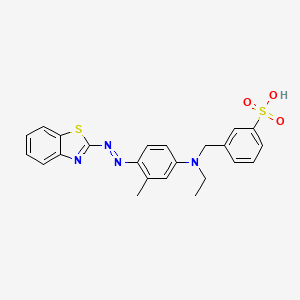
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
